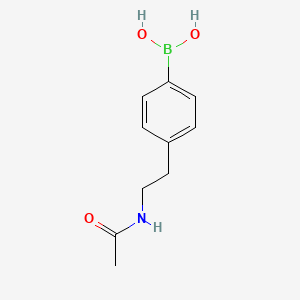

(4-(2-Acetamidoethyl)phenyl)boronic acid

Descripción

(4-(2-Acetamidoethyl)phenyl)boronic acid (CAS: 874459-75-3) is an organoboron compound with the molecular formula C₁₀H₁₄BNO₃ and a molecular weight of 207.04 g/mol . Structurally, it features a phenyl ring substituted with a 2-acetamidoethyl group and a boronic acid (-B(OH)₂) moiety. This compound is widely utilized in medicinal chemistry and materials science due to its ability to form reversible covalent bonds with diols, amines, or other nucleophiles, making it valuable in enzyme inhibition, sensor development, and Suzuki-Miyaura cross-coupling reactions .

Key synthetic routes involve Suzuki coupling or modifications of pre-functionalized aromatic precursors. For example, analogous compounds like (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid (CAS: N/A) are synthesized via Suzuki coupling under palladium catalysis . The acetamidoethyl group enhances solubility and target specificity, particularly in biological systems .

Propiedades

IUPAC Name |

[4-(2-acetamidoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-8(13)12-7-6-9-2-4-10(5-3-9)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASBKHYFMNIEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674328 | |

| Record name | [4-(2-Acetamidoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-75-3 | |

| Record name | [4-(2-Acetamidoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Acetamidoethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Acetamidoethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with ethylenediamine to form the intermediate 4-(2-aminoethyl)acetophenone. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired (4-(2-Acetamidoethyl)phenyl)boronic acid. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide .

Industrial Production Methods: Industrial production of (4-(2-Acetamidoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: (4-(2-Acetamidoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, (4-(2-Acetamidoethyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable boronate esters makes it useful in the protection of diols and as a reagent in Suzuki-Miyaura coupling reactions .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in medicinal chemistry .

Industry: In the industrial sector, (4-(2-Acetamidoethyl)phenyl)boronic acid is used in the production of advanced materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of (4-(2-Acetamidoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the inhibition of enzymes, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The acetamidoethyl group enhances the compound’s binding affinity and specificity for certain molecular targets .

Comparación Con Compuestos Similares

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

2.1.1. Aromatic Substitutions

- 1-Amido-2-triazolylethaneboronic Acid ():

Replacing the phenyl ring with a triazole group retains β-lactamase inhibitory activity (Ki values comparable to phenyl analogs) but improves in vitro MICs (minimal inhibitory concentrations), likely due to enhanced solubility and reduced steric hindrance . - 6-Hydroxynaphthalen-2-yl Boronic Acid ():

A naphthalene-based derivative with an IC₅₀ of 0.1969 µM against cancer cell lines, demonstrating higher potency than phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM). The extended aromatic system may enhance π-π stacking but reduce aqueous solubility .

2.1.2. Functional Group Modifications

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (): Exhibits potent HDAC inhibition (IC₅₀: 1 µM), outperforming trichostatin A (IC₅₀: 1.5 µM). The methoxyethylphenoxy group likely enhances membrane permeability .

- 4-Ethynylphenylboronic Acid ():

The ethynyl group enables click chemistry applications, contrasting with the acetamidoethyl group’s role in hydrogen bonding .

Physicochemical Properties

Actividad Biológica

(4-(2-Acetamidoethyl)phenyl)boronic acid, with the CAS number 874459-75-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C10H14BNO3

- Molecular Weight : 207.04 g/mol

Boronic acids, including (4-(2-Acetamidoethyl)phenyl)boronic acid, are known for their ability to interact with various biological targets, primarily through reversible covalent bonding with diols. This interaction can inhibit enzymes and affect cellular signaling pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site.

- Anticancer Activity : Research indicates that boronic acids can induce apoptosis in cancer cells through the inhibition of proteasome activity, similar to the mechanism of bortezomib, a well-known proteasome inhibitor .

Anticancer Activity

Recent studies have shown that (4-(2-Acetamidoethyl)phenyl)boronic acid exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : The compound demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating a potent anticancer effect .

- Mechanism : The compound's ability to inhibit key enzymes involved in cancer cell proliferation is a crucial aspect of its anticancer properties.

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Effectiveness : It showed effectiveness against Escherichia coli at concentrations around 6.50 mg/mL .

- Potential Applications : These antibacterial properties suggest possible applications in treating bacterial infections or as a preservative in pharmaceutical formulations.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities:

- Radical Scavenging : It exhibited strong antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS cation radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging .

- Implications : The antioxidant properties could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

A comprehensive review on boronic acids highlighted their increasing relevance in medicinal chemistry due to their diverse biological activities . Some notable studies include:

| Study | Purpose | Findings |

|---|---|---|

| In vitro evaluation of (4-(2-Acetamidoethyl)phenyl)boronic acid | Assess anticancer and antibacterial properties | Significant cytotoxicity against MCF-7; effective against E. coli |

| Antioxidant activity assessment | Evaluate radical scavenging potential | High antioxidant capacity demonstrated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.